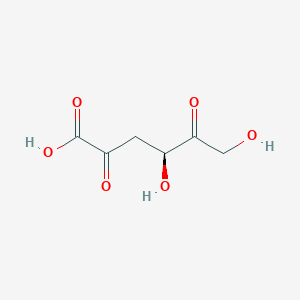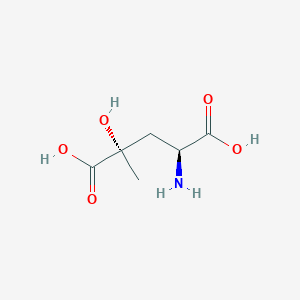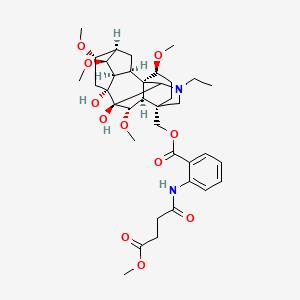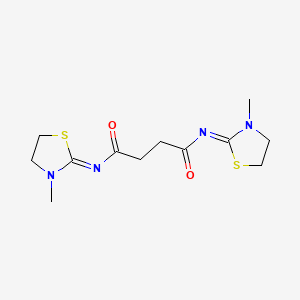
盐酸哈尔敏
描述
Harmol hydrochloride is an organic compound derived from the natural β-carboline alkaloid harmol, which is isolated from the plant Peganum harmala L. It is a white crystalline solid that is soluble in water and ethanol.
科学研究应用
Harmol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an inhibitor in enzymatic studies.
Biology: Harmol hydrochloride is studied for its effects on cellular processes, including autophagy and apoptosis.
Medicine: Research has explored its potential as an antiviral agent, particularly against herpes simplex virus-induced keratitis.
作用机制
Target of Action
Harmol hydrochloride, a derivative of harmine, has been found to have several pharmacological targets. It has been shown to induce autophagy in neuro cells . The primary targets of harmol hydrochloride are likely to be the components of the autophagy pathway, such as Atg5 and Atg12 . These proteins play a crucial role in the formation of autophagosomes, which are involved in the degradation of cellular components during autophagy .
Mode of Action
Harmol hydrochloride interacts with its targets by inducing autophagy in neuro cells . This interaction results in an increase in the number of autophagosomes, which are structures that engulf cellular components for degradation . The compound also promotes the degradation of α-Synuclein (α-Syn), a protein implicated in neurodegenerative diseases, through the Atg5/Atg12-dependent pathway .
Biochemical Pathways
The primary biochemical pathway affected by harmol hydrochloride is the autophagy pathway . This pathway is responsible for the degradation and recycling of cellular components, and its activation can lead to the removal of harmful proteins such as α-Syn . The downstream effects of this pathway’s activation include the reduction of α-Syn levels, which could potentially alleviate the symptoms of diseases where α-Syn accumulation is a factor .
Result of Action
The primary molecular effect of harmol hydrochloride’s action is the induction of autophagy in neuro cells . This leads to an increase in the number of autophagosomes and a decrease in the level of α-Syn . On a cellular level, these changes could potentially protect neuro cells from the harmful effects of α-Syn accumulation .
Action Environment
The action of harmol hydrochloride can be influenced by environmental factors such as pH and oxygen partial pressure . These factors can affect the photochemical degradation of harmol hydrochloride, which could in turn influence its action, efficacy, and stability
生化分析
Biochemical Properties
Harmol hydrochloride plays a crucial role in various biochemical reactions. It has been shown to induce apoptosis by activating Caspase-8, a key enzyme in the apoptotic pathway . Additionally, harmol hydrochloride interacts with NMDA receptors, which are involved in synaptic plasticity and memory function . The compound also inhibits haspin kinase, an enzyme that regulates chromosomal stability during cell division . These interactions highlight the multifaceted nature of harmol hydrochloride in biochemical processes.
Cellular Effects
Harmol hydrochloride exerts significant effects on various cell types and cellular processes. In neuro cells, harmol hydrochloride induces autophagy, a process that degrades and recycles cellular components . This compound promotes the degradation of α-Synuclein, a protein associated with neurodegenerative diseases, through the Atg5/Atg12-dependent pathway . Harmol hydrochloride also influences cell signaling pathways, gene expression, and cellular metabolism, thereby impacting overall cell function.
Molecular Mechanism
The molecular mechanism of harmol hydrochloride involves several key interactions. Harmol hydrochloride binds to NMDA receptors, modulating their activity and influencing synaptic transmission . It also inhibits haspin kinase, leading to alterations in chromosomal stability and cell division . Furthermore, harmol hydrochloride induces autophagy by increasing the expression of LC3-II, a marker of autophagosome formation, and promoting the colocalization of autophagosomes with lysosomes . These molecular interactions underpin the diverse effects of harmol hydrochloride on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of harmol hydrochloride change over time. The compound is stable under cool, dry conditions and well-sealed containers . Over time, harmol hydrochloride induces long-term effects on cellular function, including sustained autophagy and apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of harmol hydrochloride vary with different dosages in animal models. At lower doses, harmol hydrochloride induces apoptosis and autophagy without significant adverse effects . At higher doses, the compound may exhibit toxic effects, including neurotoxicity and disruption of cellular homeostasis . Understanding the dosage-dependent effects of harmol hydrochloride is essential for optimizing its therapeutic potential and minimizing adverse outcomes.
Metabolic Pathways
Harmol hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as Caspase-8 and haspin kinase, influencing apoptotic and cell division processes . The compound also affects metabolic flux and metabolite levels by inducing autophagy and promoting the degradation of α-Synuclein . These interactions highlight the complex metabolic roles of harmol hydrochloride in cellular function.
Transport and Distribution
Harmol hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for understanding the distribution and bioavailability of harmol hydrochloride in different tissues and organs.
Subcellular Localization
The subcellular localization of harmol hydrochloride is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Harmol hydrochloride accumulates in autophagosomes and lysosomes, where it induces autophagy and promotes the degradation of cellular components . Understanding the subcellular localization of harmol hydrochloride is vital for elucidating its molecular mechanisms and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: Harmol hydrochloride can be synthesized through various chemical reactions. One common method involves the reaction of harmol with hydrochloric acid. The process typically involves dissolving harmol in an appropriate solvent, such as ethanol, and then adding hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out at room temperature and monitored until the formation of the white crystalline product is complete .
Industrial Production Methods: In industrial settings, the production of harmol hydrochloride may involve more scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting material, harmol, is reacted with hydrochloric acid in a controlled environment to produce harmol hydrochloride on a larger scale .
化学反应分析
Types of Reactions: Harmol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Harmol hydrochloride can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace the hydroxyl group in harmol hydrochloride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of harmol hydrochloride may yield harmine, while reduction can produce harmalol .
相似化合物的比较
Harmol hydrochloride is part of the β-carboline family of alkaloids, which includes compounds such as harmine, harmaline, and tetrahydroharmine. These compounds share similar structures but differ in their pharmacological properties:
Harmine: Exhibits anti-inflammatory, neuroprotective, and antitumor activities.
Harmaline: Known for its psychoactive effects and use in traditional rituals. It has been studied for its potential antidepressant and anxiolytic properties.
Tetrahydroharmine: Similar to harmaline, it is used in traditional medicine and exhibits psychoactive effects.
Harmol hydrochloride is unique in its ability to induce autophagy and its potential antiviral applications, distinguishing it from other β-carboline alkaloids .
属性
IUPAC Name |
1-methyl-2,9-dihydropyrido[3,4-b]indol-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O.ClH/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12;/h2-6,13-14H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOUBJPHXSVUTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C3C=CC(=O)C=C3N2)C=CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
487-03-6 (Parent) | |
| Record name | Harmol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040580834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80933529 | |
| Record name | 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40580-83-4, 149022-16-2 | |
| Record name | Harmol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040580834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Harmol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149022162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-β-carbolin-7-ol hydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HARMOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E16Y4FM83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does harmol hydrochloride interact with the androgen receptor (AR), and what are the downstream effects of this interaction?
A1: Harmol hydrochloride acts as a competitive antagonist of the androgen receptor (AR) [, ]. Unlike other antagonists like enzalutamide, it does not exhibit any agonistic activity towards the pregnane X receptor (PXR) []. By binding to the AR, harmol hydrochloride prevents the binding of androgens, effectively inhibiting AR-dependent gene expression. This inhibition leads to decreased proliferation of AR-positive prostate cancer cells, such as the VCaP cell line []. Interestingly, harmol hydrochloride displays selectivity for AR and does not significantly affect the activity of other nuclear receptors like the glucocorticoid receptor (GR), progesterone receptor (PR), or mineralocorticoid receptor (MR) [].
Q2: Does harmol hydrochloride impact other cellular processes besides AR inhibition?
A2: Research indicates that harmol hydrochloride can induce autophagy in neuronal cells []. This process involves the formation of autophagosomes, which engulf cellular components and fuse with lysosomes for degradation. Harmol hydrochloride treatment increased the number of autophagosomes and promoted the degradation of α-Synuclein (α-Syn), a protein implicated in neurodegenerative diseases []. This suggests a potential neuroprotective role for harmol hydrochloride through autophagy induction.
Q3: Are there any known cases of resistance mechanisms against harmol hydrochloride's inhibitory action on AR?
A3: While the provided research doesn't directly address resistance mechanisms specific to harmol hydrochloride, it highlights the common challenge of resistance development against AR inhibitors in general []. Further research is needed to investigate if and how resistance to harmol hydrochloride might emerge and if it shares similarities with resistance mechanisms observed for other AR antagonists.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-20,20-diethyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1206641.png)





